Pentane-1,4-diamine dihydrochloride CAS number 89789-67-3
Pentane-1,4-diamine dihydrochloride CAS number 89789-67-3
An In-Depth Technical Guide to Pentane-1,4-diamine Dihydrochloride (CAS: 89789-67-3): A Chiral Building Block for Drug Discovery
Executive Summary
Pentane-1,4-diamine dihydrochloride is a chiral diamine building block poised for significant utility in modern drug discovery and development. As a bifunctional molecule, its primary and secondary amine groups, separated by a flexible alkyl chain, offer a unique scaffold for creating complex molecular architectures. The inherent chirality at the C4 position is a critical design element, enabling the synthesis of stereochemically pure compounds capable of specific interactions with biological targets. This guide provides a comprehensive technical overview for researchers and medicinal chemists, covering the molecule's core properties, a plausible synthetic pathway with detailed protocols, robust analytical characterization methods, and a focused exploration of its application as a ligand in next-generation platinum(II)-based anticancer agents.
Core Molecular Profile
A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. This section delineates the essential chemical and physical characteristics of Pentane-1,4-diamine Dihydrochloride.
Chemical Identity and Nomenclature
It is crucial to distinguish between the free base and its dihydrochloride salt, as their properties and handling requirements differ significantly. The CAS number 89789-67-3 specifically refers to the dihydrochloride salt form, which offers enhanced stability and ease of handling compared to the more reactive free base (CAS: 591-77-5)[1][2][3].
Physicochemical Properties
The quantitative data for Pentane-1,4-diamine and its dihydrochloride salt are summarized below. These properties are essential for planning reactions, purification, and formulation.
| Property | Value (Dihydrochloride Salt) | Value (Free Base) | Source |
| CAS Number | 89789-67-3 | 591-77-5 | [1][2] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | C₅H₁₄N₂ | [1][2] |
| Molecular Weight | 175.10 g/mol | 102.18 g/mol | [1][2][4] |
| IUPAC Name | pentane-1,4-diamine;dihydrochloride | pentane-1,4-diamine | [1] |
| Appearance | Powder | Not specified | [2] |
| Melting Point | 168-169 °C | Not specified | [2] |
| Storage | Room temperature, inert atmosphere | Keep in dark place, inert atmosphere | [2][3][4] |
Stereochemistry: The Unseen Dimension
The presence of a stereocenter at the C4 position gives rise to two enantiomers: (R)-pentane-1,4-diamine and (S)-pentane-1,4-diamine. In drug development, the stereochemical configuration of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with chiral biological macromolecules like enzymes and receptors. Therefore, the synthesis and separation of individual enantiomers are often critical for developing safe and effective therapeutics.[5]
Synthesis and Purification
The synthesis of diamines can be approached through various established methods, such as the reductive amination of diketones or the reduction of dioximes.[5] For Pentane-1,4-diamine, a logical and efficient approach involves the reductive amination of a suitable keto-amine precursor.
Proposed Synthetic Workflow
This workflow illustrates a high-level plan for synthesizing the target compound from a commercially available starting material. The key transformation is the conversion of a ketone functionality into a primary amine, followed by conversion to the stable dihydrochloride salt.
Caption: A proposed synthetic route to Pentane-1,4-diamine Dihydrochloride.
Detailed Synthetic Protocol: Reductive Amination
This protocol is a representative procedure. Researchers should perform their own optimization and safety assessments.
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Reaction Setup: To a solution of 4-aminopentan-2-one (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Workup: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess reducing agent. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Basify the aqueous residue with 4M NaOH to a pH >12. Extract the free base product with dichloromethane (DCM) (3 x 50 mL). Trustworthiness Note: Ensuring a highly basic pH is critical to deprotonate the diamine and facilitate its extraction into the organic phase.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Pentane-1,4-diamine free base.
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Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure free base.
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Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether (2.1 equivalents) dropwise with stirring. The dihydrochloride salt will precipitate.
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Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Pentane-1,4-diamine Dihydrochloride.
Chiral Resolution Workflow
To isolate the individual (R) and (S) enantiomers, a chiral resolution is necessary. This is typically achieved by forming diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization.
Caption: A generalized workflow for the chiral resolution of a racemic diamine.[5]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound.
Quality Control and Purity Assessment
A suite of analytical techniques should be employed for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.[4]
-
Melting Point Analysis: As a simple indicator of purity.
Protocol: Purity Determination by HPLC
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Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Structural Confirmation by ¹H NMR Spectroscopy
For the dihydrochloride salt in D₂O, one would expect to see signals corresponding to the methyl group (a doublet), the methine proton at C4 (a multiplet), and a series of complex multiplets for the methylene protons at C1, C2, and C3. The integration of these signals should correspond to the number of protons in each environment.
Applications in Drug Development
The Diamine Scaffold in Medicinal Chemistry
Diamines are considered privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[5][6] Their ability to form multiple hydrogen bonds and coordinate to metal centers makes them versatile components for designing molecules that interact with specific biological targets.
Case Study: A Ligand for Platinum(II)-Based Anticancer Agents
A highly promising application for chiral diamines like Pentane-1,4-diamine is in the development of platinum(II)-based anticancer agents.[5][7] Drugs like cisplatin and oxaliplatin function by forming platinum-DNA adducts, which induce apoptosis in cancer cells.[5] The diamine ligand in these complexes is critical, influencing the drug's stability, cellular uptake, and ability to overcome cisplatin resistance.[5]
By replacing the 1,2-diaminocyclohexane (DACH) ligand of oxaliplatin with an enantiomerically pure form of Pentane-1,4-diamine, researchers can create novel complexes with potentially improved therapeutic profiles. The increased conformational flexibility and different steric profile of the pentane-1,4-diamine ligand could lead to distinct DNA binding modes and altered recognition by DNA repair enzymes, potentially restoring activity in resistant tumors.
Caption: Conceptual mechanism of a Platinum(II)-Diamine complex leading to apoptosis.[5]
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring user safety.
Safety Profile
The compound is classified with the GHS07 pictogram, indicating it is an irritant.[2]
| Hazard Information | Code | Description | Source |
| Pictogram | GHS07 | Warning | [2] |
| Hazard Statements | H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | [2] | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust; Wear protective gloves/eye protection; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Recommended Storage and Handling Procedures
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[2][4]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
Conclusion
Pentane-1,4-diamine dihydrochloride is more than a simple chemical reagent; it is a specialized tool for the discerning medicinal chemist. Its chiral nature, combined with the versatile reactivity of its two amine groups, provides a robust platform for the synthesis of novel, stereochemically defined therapeutic candidates. The potential to incorporate this scaffold into platinum-based anticancer agents highlights its value in addressing significant unmet medical needs, such as drug resistance. By providing this detailed technical guide, we aim to empower researchers to unlock the full potential of this promising building block in their drug discovery endeavors.
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